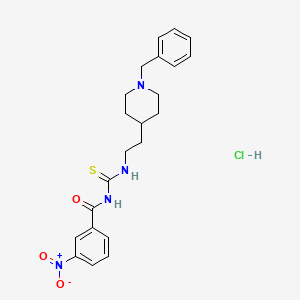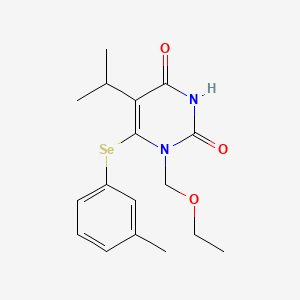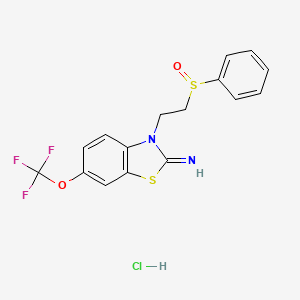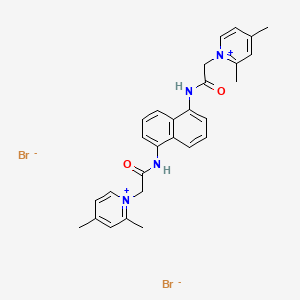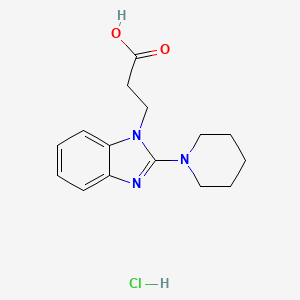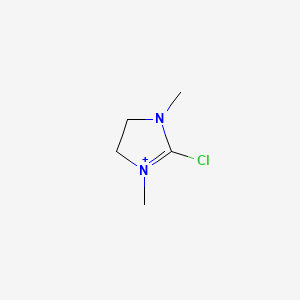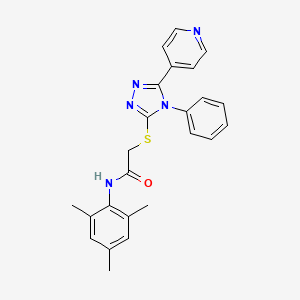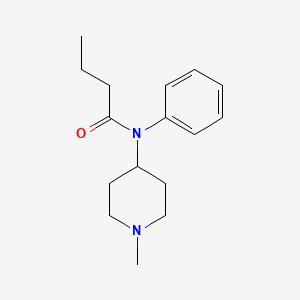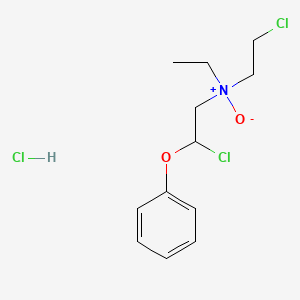
N-(2-Phenoxyethyl)-bis(2-chloroethyl)amine N-oxide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-Dichloro-2-phenoxytriethylamine N-oxide hydrochloride is a chemical compound that belongs to the class of amine oxides It is characterized by the presence of two chlorine atoms, a phenoxy group, and a triethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dichloro-2-phenoxytriethylamine N-oxide hydrochloride typically involves the reaction of 2,2’-Dichloro-2-phenoxytriethylamine with an oxidizing agent to form the N-oxide. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or chloroform, under controlled temperature conditions. The resulting N-oxide is then treated with hydrochloric acid to obtain the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-Dichloro-2-phenoxytriethylamine N-oxide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced back to the parent amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia under basic conditions.
Major Products Formed
Oxidation: Higher oxidation state amine oxides.
Reduction: 2,2’-Dichloro-2-phenoxytriethylamine.
Substitution: Derivatives with substituted groups replacing the chlorine atoms.
Aplicaciones Científicas De Investigación
2,2’-Dichloro-2-phenoxytriethylamine N-oxide hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of 2,2’-Dichloro-2-phenoxytriethylamine N-oxide hydrochloride involves its interaction with cellular components. The compound can act as an oxidizing agent, leading to the disruption of cellular processes. It may target specific enzymes or proteins, altering their function and leading to the observed biological effects. The exact molecular targets and pathways involved are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Dichloro-2-phenoxytriethylamine: The parent amine without the N-oxide group.
2,2’-Dichloro-2-phenoxytriethylamine N-oxide: The N-oxide form without the hydrochloride salt.
Phenoxytriethylamine derivatives: Compounds with similar structures but different substituents.
Uniqueness
2,2’-Dichloro-2-phenoxytriethylamine N-oxide hydrochloride is unique due to the presence of both the N-oxide and hydrochloride groups, which may confer distinct chemical and biological properties compared to its analogs
Propiedades
Número CAS |
102433-89-6 |
|---|---|
Fórmula molecular |
C12H18Cl3NO2 |
Peso molecular |
314.6 g/mol |
Nombre IUPAC |
2-chloro-N-(2-chloroethyl)-N-ethyl-2-phenoxyethanamine oxide;hydrochloride |
InChI |
InChI=1S/C12H17Cl2NO2.ClH/c1-2-15(16,9-8-13)10-12(14)17-11-6-4-3-5-7-11;/h3-7,12H,2,8-10H2,1H3;1H |
Clave InChI |
ARLDKQORFHHAOR-UHFFFAOYSA-N |
SMILES canónico |
CC[N+](CCCl)(CC(OC1=CC=CC=C1)Cl)[O-].Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


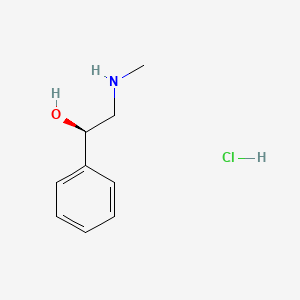
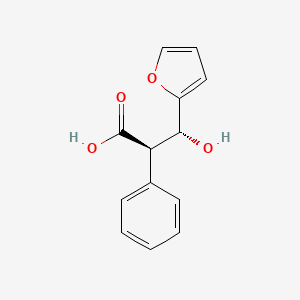
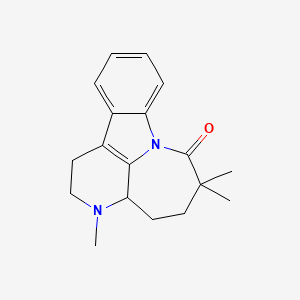
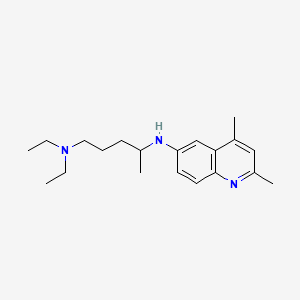
![n-[5-Tert-butyl-4-({6-hydroxy-2-[2-(4-hydroxyphenyl)ethyl]-2-methyl-4-oxo-3,4-dihydro-2h-pyran-5-yl}sulfanyl)-2-methylphenyl]-1-methyl-1h-imidazole-4-sulfonamide](/img/structure/B12748492.png)
